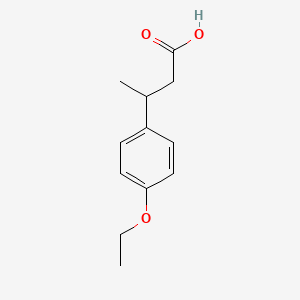

3-(4-Ethoxyphenyl)butanoic acid

Description

Evolution of Research in Butanoic Acid Chemistry

Butanoic acid, also known as butyric acid, is a short-chain saturated fatty acid first discovered in an impure form in 1814 by French chemist Michel Eugène Chevreul. wikipedia.org Its chemical formula is CH3CH2CH2-COOH. vedantu.com Initially identified in rancid butter, butanoic acid and its esters are found in animal fats and plant oils. wikipedia.orgvedantu.com The industrial production of butanoic acid is primarily achieved through the hydroformylation of propene to butyraldehyde, which is then oxidized. wikipedia.orgbyjus.com

Early research into butanoic acid focused on its isolation and characterization. wikipedia.org Over time, the focus shifted to its chemical reactions, such as its ability to react with bases to form salts and its use in the synthesis of esters, which often possess characteristic fruity odors. byjus.comcymitquimica.com More recently, research has delved into the biological roles of butanoic acid and its derivatives, including their involvement in gut health and potential as therapeutic agents. nih.govresearchgate.net The development of modern analytical techniques has further enabled detailed studies of butanoic acid derivatives, including their structural and spectroscopic properties. biointerfaceresearch.comresearchgate.net

Significance of Aromatic Substitution in Butanoic Acid Systems

The introduction of an aromatic ring, such as a phenyl group, onto the butanoic acid backbone significantly alters its chemical and physical properties. Aromatic carboxylic acids, where a carboxyl group is attached to an aryl group, are generally stronger acids than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring. vedantu.com

The position and nature of substituents on the aromatic ring further influence the molecule's reactivity. numberanalytics.com Substituents are broadly classified as activating or deactivating groups. wikipedia.org Activating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution, while deactivating groups decrease the electron density. numberanalytics.comwikipedia.org The carboxyl group itself is a deactivating, meta-directing group for electrophilic aromatic substitution reactions. vedantu.comnumberanalytics.com This means that incoming electrophiles are directed to the position meta to the carboxyl group. vedantu.com However, the presence of other substituents can alter this directing effect.

The Friedel-Crafts reaction, a fundamental method for the alkylation and acylation of aromatic rings, is generally not successful with aromatic carboxylic acids because the carboxyl group deactivates the ring and can react with the Lewis acid catalyst. vedantu.comfiveable.me

Academic Context of 3-(4-Ethoxyphenyl)butanoic acid within Substituted Butanoic Acids

This compound belongs to the class of phenyl-substituted butanoic acids. Its structure features a butanoic acid core with a phenyl group attached at the third carbon. This phenyl group is further substituted with an ethoxy group (-OCH2CH3) at the para (4th) position.

The presence of the ethoxy group, an electron-donating group, on the phenyl ring influences the electronic properties of the entire molecule. This substitution can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring in various chemical transformations. Research on closely related compounds, such as 3-(4-methoxyphenyl)butanoic acid and 4-(4-methoxyphenyl)butyric acid, provides insights into the synthesis and properties of such molecules. biosynth.comnih.govgoogle.com For instance, the synthesis of 4-(4-methoxyphenyl)butyric acid has been achieved by the reduction of 4-(4-methoxyphenyl)-4-oxobutyric acid. google.com

The study of substituted butanoic acid derivatives is an active area of research, with investigations into their synthesis, structural characterization, and potential applications. biointerfaceresearch.comnih.govresearchgate.net For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial properties. nih.gov While specific academic research on this compound is not extensively detailed in the provided search results, its chemical structure places it within this important class of compounds, suggesting its potential for further investigation and application in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-11-6-4-10(5-7-11)9(2)8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOQGILGNKXAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 4 Ethoxyphenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationyoutube.comdocbrown.infochemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-(4-Ethoxyphenyl)butanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure.

Proton NMR (¹H NMR) Applicationsyoutube.comdocbrown.info

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule are expected. The ethoxy group protons would appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group, due to spin-spin coupling. The protons on the butanoic acid chain would exhibit characteristic multiplets, and the aromatic protons would show signals in the downfield region, typically as doublets. The acidic proton of the carboxylic acid group is usually observed as a broad singlet at a very downfield chemical shift. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H |

| Aromatic (Ha) | 7.1 - 7.3 | doublet | 2H |

| Aromatic (Hb) | 6.8 - 7.0 | doublet | 2H |

| Ethoxy (-OCH₂CH₃) | 3.9 - 4.1 | quartet | 2H |

| Methine (-CH) | 3.2 - 3.5 | multiplet | 1H |

| Methylene (-CH₂) | 2.5 - 2.8 | multiplet | 2H |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | triplet | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Applicationsyoutube.comdocbrown.info

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is characteristically found at a high chemical shift (downfield). libretexts.org The aromatic carbons will appear in the region of approximately 110-160 ppm. The carbons of the ethoxy group and the butanoic acid chain will have signals in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | 175 - 185 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-C) | 130 - 135 |

| Aromatic (C-H) | 128 - 130 |

| Aromatic (C-H) | 114 - 116 |

| Ethoxy (-OCH₂) | 63 - 65 |

| Methine (-CH) | 40 - 45 |

| Methylene (-CH₂) | 35 - 40 |

| Ethoxy (-CH₃) | 14 - 16 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. wisc.edu

Advanced NMR Techniques for Full Assignment

For an unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed. diva-portal.orgresearchgate.net These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. This is crucial for tracing the connectivity of the butanoic acid chain and confirming the coupling between the ethoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a proton's signal to its attached carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the butanoic acid chain and the ethoxyphenyl group, as well as confirming the position of the ethoxy group on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can help to determine the three-dimensional structure and conformation of the molecule. diva-portal.org

Infrared (IR) Spectroscopy for Functional Group Analysisyoutube.comdocbrown.infochemicalbook.comdocbrown.infoipb.pt

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. utahtech.edu The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.infolibretexts.org A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. mdpi.com The C-O stretching vibrations of the ether and carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1700 - 1725 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aliphatic | C-H stretch | 2850 - 3000 |

| Ether/Carboxylic Acid | C-O stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisdocbrown.infodocbrown.infonih.govdocbrown.info

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The expected molecular formula is C₁₁H₁₄O₃, with a calculated monoisotopic mass of approximately 194.0943 g/mol . nih.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. docbrown.info The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org For this compound, cleavage of the bond between the chiral carbon and the adjacent methylene group would also be expected, leading to characteristic fragment ions. The presence of the ethoxyphenyl group would also give rise to specific fragment ions, such as a prominent peak corresponding to the ethoxybenzene cation.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

|---|---|---|

| [M]⁺ | 194 | Molecular Ion |

| [M-17]⁺ | 177 | Loss of -OH |

| [M-45]⁺ | 149 | Loss of -COOH |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the analysis of this compound, particularly in complex matrices. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, enabling robust quantification and structural confirmation.

For the analysis of carboxylic acids like this compound, reverse-phase LC is commonly employed. The compound is first separated from other components in the sample on a C18 column. Following elution, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in negative mode, which is highly effective for deprotonating the carboxylic acid group to form the [M-H]⁻ ion.

In the tandem mass spectrometry (MS/MS) stage, this precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The specific fragmentation pattern is like a fingerprint for the molecule, providing a high degree of confidence in its identification. For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This method offers excellent sensitivity and minimizes interference from matrix components, allowing for detection at very low concentrations. unimi.it A study on a structurally similar compound, 2-methyl-3-methoxy-4-phenyl butanoic acid (MMPB), highlights the utility of LC-MS/MS for direct quantitation in post-oxidation solutions without extensive cleanup, demonstrating the robustness of the technique. researchgate.net

Methods have been developed for a wide range of carboxylic acids using derivatization to enhance chromatographic separation and ionization efficiency. unimi.itnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxyl group, improving detection limits. unimi.itnih.gov

| Parameter | Typical Condition/Value |

|---|---|

| Chromatography Mode | Reverse-Phase Liquid Chromatography (RP-LC) |

| Column | C18 (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile, often with formic acid as a modifier. unimi.it |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitored Transition (MRM) | [M-H]⁻ → Specific Product Ion(s) |

| Application | Quantitation in biological fluids, environmental samples, and reaction mixtures. researchgate.netnih.gov |

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the workhorse method for assessing the purity and quantifying the amount of this compound in bulk samples and reaction mixtures. The technique is valued for its precision, accuracy, and robustness. A stability-indicating HPLC-UV method can be developed to separate the main compound from any potential degradation products or synthesis-related impurities. researchgate.net

The most common approach involves reverse-phase chromatography. An octadecylsilane (B103800) (C18) column is typically used to separate the nonpolar analyte from more polar impurities. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, with the pH adjusted to ensure the carboxylic acid is in a consistent protonation state (typically below its pKa) to achieve sharp, symmetrical peaks. researchgate.net Detection is commonly performed using a UV detector, as the phenyl group in this compound provides strong chromophores for sensitive detection. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitation, a calibration curve is constructed by analyzing standards of known concentration.

The method must be validated according to established guidelines to ensure its performance, assessing parameters like linearity, precision, accuracy, specificity, and robustness. researchgate.net

| Parameter | Typical Condition/Value |

|---|---|

| Column | Octadecylsilane (C18), e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol:Water (e.g., 80:20 v/v), pH adjusted to ~4.0. researchgate.net |

| Flow Rate | 0.7-1.0 mL/min. researchgate.net |

| Detection Wavelength | Set at the absorption maximum of the analyte (e.g., ~270 nm). researchgate.net |

| Injection Volume | 10-20 µL. researchgate.net |

| Temperature | Ambient or controlled (e.g., 30°C). researchgate.net |

Ion Chromatography (IC) for Carboxylic Acid Analysis

Ion Chromatography (IC) is a powerful variant of HPLC that is particularly well-suited for the determination of ionic and ionogenic compounds, including carboxylic acids. tandfonline.comtandfonline.comnih.gov For an analyte like this compound, different IC modes can be applied, with ion-exclusion chromatography (ICE) being one of the most popular and effective methods. tandfonline.comnih.gov

In ICE, separation is achieved on a stationary phase that has the same charge as the analyte ions. A fully sulfonated cation-exchange resin in the H⁺ form is used to separate dissociated carboxylic acids. tandfonline.com The principle is based on Donnan exclusion, where the anionic analytes (carboxylates) are excluded from the negatively charged pores of the resin and elute quickly, while neutral, fully protonated acids can penetrate the pores and are retained longer. By controlling the eluent pH, the degree of ionization of the carboxylic acid can be manipulated to optimize retention and separation.

Other IC methods include:

Ion-Pair Chromatography (IPC): A reverse-phase column is used, and an ion-pairing reagent (e.g., a trialkylamine) is added to the mobile phase. diva-portal.org This reagent forms a neutral ion pair with the analyte, which can then be retained and separated on the nonpolar stationary phase. diva-portal.org

Anion-Exchange Chromatography: This method separates anions based on their affinity for a positively charged stationary phase. It is highly effective for separating a mixture of different organic and inorganic anions. tandfonline.com

Detection in IC is often accomplished using a conductivity detector, which measures changes in the electrical conductivity of the eluent as the analyte ions pass through.

| IC Mode | Principle | Stationary Phase Example | Primary Application |

|---|---|---|---|

| Ion-Exclusion (ICE) | Separates neutral acids from fully ionized anions based on access to resin pores. tandfonline.comnih.gov | High-capacity cation-exchange resin | Separation of weak organic acids from strong inorganic acid anions. tandfonline.com |

| Anion-Exchange | Separates anions based on electrostatic attraction to a positively charged surface. tandfonline.com | Quaternary ammonium (B1175870) functionalized polymer | Simultaneous analysis of various organic and inorganic anions. tandfonline.com |

| Ion-Pair (IPC) | Forms neutral ion pairs with a reagent in the mobile phase for retention on a reverse-phase column. diva-portal.org | Standard C18 or C8 | Analysis of both carboxylic and sulfonic acids. diva-portal.org |

X-ray Diffraction (XRD) for Crystalline Structure Determination

When this compound is obtained as a crystalline solid, X-ray Diffraction (XRD) is the most powerful and definitive technique for determining its three-dimensional molecular structure and crystal packing. jst.go.jpmkuniversity.ac.in The technique relies on the principle that when a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. By measuring the directions and intensities of these diffracted beams, one can work backward to deduce the arrangement of atoms that caused the diffraction.

The analysis can be performed using two main methods:

Powder XRD (PXRD): This method is used when a suitable single crystal cannot be grown. The sample is a polycrystalline powder, and the resulting diffraction pattern is a series of peaks corresponding to the different lattice planes. jst.go.jpicdd.com While more challenging to interpret than single-crystal data, modern computational methods can often be used to solve the crystal structure from powder data. jst.go.jpicdd.com PXRD is also invaluable for identifying different polymorphic forms of a compound.

The structural information obtained from XRD is crucial for understanding the compound's physical properties and for confirming its absolute stereochemistry if it is a chiral molecule. mkuniversity.ac.in

| Parameter | Description |

|---|---|

| Molecular Connectivity | Confirms the chemical structure. |

| Molecular Conformation | Provides precise bond lengths, bond angles, and torsion angles. mkuniversity.ac.in |

| Stereochemistry | Determines the absolute configuration of chiral centers. |

| Crystal Packing | Shows how molecules are arranged in the unit cell. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent interactions. mkuniversity.ac.in |

| Polymorphism | Distinguishes between different crystalline forms of the same compound. jst.go.jp |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) is a key technique for assessing its thermal stability and decomposition profile. unca.edu

In a TGA experiment, the mass of a sample is continuously monitored as it is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. acs.org The resulting plot of mass versus temperature provides critical information:

Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition. This is a primary indicator of its thermal stability. unca.edu

Decomposition Profile: The TGA curve can show whether the decomposition occurs in a single step or multiple steps. For a carboxylic acid, the initial mass loss often corresponds to the decarboxylation (loss of CO₂) from the carboxyl group. acs.orgresearchgate.net

Residual Mass: The amount of mass remaining at the end of the experiment, which can indicate the formation of a stable char or residue. mdpi.com

| Parameter | Description | Example Value |

|---|---|---|

| Heating Rate | The rate at which the sample temperature is increased. | 10-20 °C/min. acs.org |

| Atmosphere | The gas surrounding the sample during heating (inert or oxidative). | Nitrogen (N₂) |

| Onset Decomposition Temp (Tonset) | The temperature at which significant mass loss begins. | ~300 °C. acs.org |

| Peak Decomposition Temp (Tmax) | The temperature of the maximum rate of mass loss (from DTG curve). unca.edu | ~350 °C. acs.org |

| Mass Loss Event | Percentage of mass lost in a specific temperature range, often corresponding to the loss of a functional group like -COOH. researchgate.net | ~22% (corresponds to loss of COOH group) |

Scanning Electron Microscopy (SEM) for Morphological Studies of Derivatives

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of derivatives of this compound, SEM could provide invaluable insights into their crystalline structure, particle size distribution, and surface features. Such morphological characteristics are crucial as they can significantly influence the physicochemical properties of the compounds, including their solubility, dissolution rate, and bioavailability.

While specific SEM studies on derivatives of this compound are not extensively documented in publicly available literature, the application of this technique would follow established principles. A typical SEM analysis involves scanning a focused beam of electrons across the sample's surface. The interactions between the electrons and the sample generate various signals that are collected by detectors to form an image.

The preparation of samples for SEM analysis is a critical step to ensure high-quality imaging. For crystalline derivatives of this compound, the powder would be mounted on an aluminum stub using conductive double-sided carbon tape. To prevent the accumulation of electrostatic charge on the non-conductive organic sample and to enhance the signal-to-noise ratio, a thin layer of a conductive material, such as gold or a gold-palladium alloy, would be sputtered onto the sample surface.

The SEM micrographs would reveal the habit and morphology of the crystals. For instance, the crystals could exhibit morphologies such as needles, plates, or prisms. The images would also allow for the determination of the particle size and size distribution, which are important parameters in formulation development. Furthermore, high-magnification SEM could be employed to examine the surface for any fine details, such as growth defects, steps, or etch pits, which can provide information about the crystallization process.

In a hypothetical study, different crystallization conditions (e.g., solvent, temperature, cooling rate) could be employed to prepare various crystalline forms of a this compound derivative. SEM would then be instrumental in correlating these conditions with the resulting crystal morphology.

Table 1: Hypothetical SEM Data for a Derivative of this compound

| Parameter | Value |

| Magnification | 1000x - 20000x |

| Accelerating Voltage | 5 - 20 kV |

| Working Distance | 5 - 15 mm |

| Coating Material | Gold-Palladium |

| Coating Thickness | 10 - 20 nm |

Table 2: Hypothetical Morphological Observations for a Derivative of this compound

| Crystallization Solvent | Observed Crystal Morphology | Average Particle Size (µm) |

| Ethanol | Prismatic | 50 - 150 |

| Acetone | Needle-like | 20 - 80 |

| Ethyl Acetate (B1210297) | Platy | 100 - 300 |

It is important to note that the data presented in the tables are hypothetical and serve to illustrate the type of information that could be obtained from an SEM analysis. Actual experimental data would be required to provide a definitive characterization of the morphology of any specific derivative of this compound. The interpretation of SEM images, combined with data from other analytical techniques such as X-ray diffraction (XRD), would provide a comprehensive understanding of the solid-state properties of these compounds.

Computational and Theoretical Investigations of 3 4 Ethoxyphenyl Butanoic Acid and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. biointerfaceresearch.com It is routinely employed to determine the molecular geometry and electronic properties of various compounds. biointerfaceresearch.com DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31+G(d), are instrumental in optimizing molecular geometries and predicting vibrational frequencies. biointerfaceresearch.com

Geometry Optimization and Vibrational Frequencies

In the realm of computational chemistry, geometry optimization is a fundamental step to locate the minimum energy structure of a molecule. biointerfaceresearch.com For butanoic acid derivatives, DFT calculations are employed to achieve this, and subsequent harmonic vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. biointerfaceresearch.com These computational approaches have been successfully applied to various butanoic acid derivatives to understand their structural properties. biointerfaceresearch.com For instance, studies on similar phenylbutanoic acid structures have utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to study their molecular conformations. researchgate.net

HOMO-LUMO Orbital Analysis and Intramolecular Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and its potential for intramolecular charge transfer (ICT). nih.govnih.gov A smaller HOMO-LUMO gap generally indicates a higher reactivity and a greater ease of electronic excitation. nih.gov

In many organic molecules, including those with donor-acceptor architectures, the HOMO is often localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part. nih.gov This spatial separation of frontier orbitals is a key indicator of ICT upon photoexcitation. nih.gov For butanoic acid derivatives, the aromatic ring and the carboxylic acid group can act as donor and acceptor components, respectively, facilitating ICT. biointerfaceresearch.com DFT calculations are a primary tool to visualize the distribution of HOMO and LUMO and to quantify the energy gap. nih.govresearchgate.net For example, in a study of new butanoic acid derivatives, the HOMO was found to be mainly located on the aromatic rings, while the LUMO distribution varied depending on the substituents. biointerfaceresearch.com

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and electronic transition energy. nih.gov |

| Intramolecular Charge Transfer (ICT) | Transfer of electronic charge between different parts of a molecule upon excitation. | Crucial for understanding photophysical properties and reactivity. chemrxiv.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemical picture of bonding in terms of localized Lewis-type bonds and lone pairs. uni-muenchen.desouthampton.ac.uk It transforms the complex, delocalized molecular orbitals into a more intuitive representation of chemical bonds and lone pairs. uni-muenchen.de This analysis is valuable for understanding hyperconjugative interactions, charge delocalization, and the nature of chemical bonds within a molecule. wisc.edu

NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu For instance, the interaction between a lone pair and an antibonding orbital (n → σ*) can be quantified to understand its contribution to molecular stability. wisc.edu In the context of butanoic acid derivatives, NBO analysis can elucidate the interactions between the ethoxyphenyl group and the butanoic acid chain, providing insights into the electronic delocalization and stability of the molecule. biointerfaceresearch.comresearchgate.net

Molecular Dynamics (MD) Simulations of Butanoic Acid Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By numerically solving Newton's equations of motion, MD simulations provide detailed information about the conformational changes, dynamics, and interactions of molecules. nih.gov This technique is particularly useful for investigating the behavior of flexible molecules like butanoic acid derivatives in different environments, such as in solution or interacting with biological macromolecules. acs.orgacs.org

MD simulations can reveal how butanoic acid derivatives interact with their surroundings, including solvent molecules and potential binding partners. nih.gov These simulations can also be used to explore the conformational landscape of these molecules, identifying the most stable and populated conformations. acs.org The insights gained from MD simulations are valuable for understanding the structure-function relationships of butanoic acid derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies in Butanoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with a specific activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

In the context of butanoic acid derivatives, QSAR studies can be employed to understand which structural modifications are likely to enhance a desired biological effect. mdpi.com These studies typically involve a dataset of compounds with known activities and a set of calculated molecular descriptors. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build the QSAR model. nih.gov The resulting models can guide the design and synthesis of new butanoic acid analogues with improved properties. mdpi.com For example, QSAR studies on carboxylic acid derivatives have been used to identify key structural features for inhibiting enzymes like HIV-1 integrase. nih.gov

| QSAR Component | Description |

| Training Set | A set of molecules with known activities used to build the QSAR model. mdpi.com |

| Test Set | An independent set of molecules used to validate the predictive power of the QSAR model. mdpi.com |

| Molecular Descriptors | Numerical values that characterize the chemical structure and properties of a molecule. nih.gov |

| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. nih.gov |

Molecular Docking Simulations for Ligand-Protein Interactions of Butanoic Acid Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.govyoutube.com This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank the best poses. youtube.comyoutube.com

For butanoic acid derivatives, molecular docking can be used to investigate their potential interactions with various protein targets. mdpi.com By analyzing the predicted binding mode, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. youtube.com This information is invaluable for understanding the mechanism of action of butanoic acid derivatives and for designing new analogues with improved binding affinity and selectivity. nih.gov Docking studies, often followed by molecular dynamics simulations, can provide a dynamic view of the ligand-protein complex and help to refine the understanding of the binding process. nih.gov

Prediction of Spectroscopic Data using Computational Methods

The in-silico prediction of spectroscopic data has become an indispensable tool in modern chemical research, offering a powerful complement to experimental analysis. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov These theoretical spectra are crucial for the structural elucidation of novel compounds, aiding in the assignment of experimental signals and providing insights into molecular geometry and electronic structure.

Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method are frequently employed for calculating NMR chemical shifts. nih.govnih.gov The choice of the functional, such as the widely used B3LYP, and the basis set (e.g., 6-311+G(2d,p) or cc-pVTZ) is critical for achieving high accuracy that correlates well with experimental findings. nih.govresearchgate.netmdpi.com For IR spectra, computational models can calculate the vibrational frequencies and intensities of a molecule's normal modes, which correspond to the absorption bands observed experimentally. These calculations are invaluable for identifying functional groups and understanding the molecule's vibrational characteristics.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(4-Ethoxyphenyl)butanoic acid is predicted to show distinct signals corresponding to each unique proton environment in the molecule. Computational models would calculate the chemical shift (δ) for each proton based on its local electronic environment. The ethoxy group, the aromatic ring protons, the methine and methylene (B1212753) groups on the butanoic acid chain, and the carboxylic acid proton would all resonate at characteristic frequencies.

Based on the structure and data from analogous compounds, a DFT calculation would be expected to yield the following proton signals:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet | 1H |

| Aromatic (Ha) | 7.10 - 7.20 | Doublet | 2H |

| Aromatic (Hb) | 6.80 - 6.90 | Doublet | 2H |

| Ethoxy (-OCH₂CH₃) | ~4.00 | Quartet | 2H |

| Butanoic Chain (-CH-) | 3.20 - 3.40 | Sextet | 1H |

| Butanoic Chain (-CH₂-) | 2.40 - 2.60 | Doublet | 2H |

| Ethoxy (-OCH₂CH₃) | ~1.40 | Triplet | 3H |

| Butanoic Chain (-CH₃) | 1.20 - 1.30 | Doublet | 3H |

This table is illustrative of expected values from computational prediction methods.

The acidic proton of the carboxyl group is anticipated to be the most deshielded, appearing far downfield. libretexts.org The protons on the para-substituted aromatic ring are expected to appear as two distinct doublets. hmdb.ca The methylene protons of the ethoxy group are shifted downfield due to the adjacent oxygen atom, while the chiral center's methine proton on the butanoic acid chain would show a complex splitting pattern due to coupling with the adjacent methylene and methyl protons. docbrown.info

Predicted ¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum can be computationally predicted, providing a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts are highly sensitive to the local electronic structure, making ¹³C NMR a powerful tool for structural confirmation.

A computational prediction for this compound would likely show the following carbon signals:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (-C =O) | 175 - 180 |

| Aromatic (C-O) | 157 - 160 |

| Aromatic (C-C) | 132 - 135 |

| Aromatic (CH) | 128 - 130 |

| Aromatic (CH) | 114 - 116 |

| Ethoxy (-OC H₂CH₃) | 63 - 66 |

| Butanoic Chain (-C H-) | 40 - 45 |

| Butanoic Chain (-C H₂-) | 35 - 40 |

| Butanoic Chain (-C H₃) | 20 - 25 |

| Ethoxy (-OCH₂C H₃) | 14 - 16 |

This table is illustrative of expected values from computational prediction methods.

The carbonyl carbon of the carboxylic acid is characteristically found at the lowest field, typically between 170-185 ppm. libretexts.orgwisc.edu The aromatic carbons show a range of shifts, with the carbon attached to the ethoxy group being the most deshielded among them. The aliphatic carbons of the butanoic acid chain and the ethoxy group would appear in the upfield region of the spectrum. mdpi.com DFT calculations can achieve high accuracy, with deviations from experimental values often being less than 5 ppm. researchgate.net

Predicted IR Spectrum

Computational chemistry can predict the infrared absorption frequencies corresponding to the vibrational modes of this compound. These predictions are essential for identifying the key functional groups within the molecule.

The primary predicted vibrational frequencies are summarized below:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 |

| Carbonyl | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

| Ether | C-O Stretch | 1040 - 1150 |

| Carboxylic Acid | O-H Bend | 900 - 960 (broad) |

This table is illustrative of expected values from computational prediction methods.

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is a result of strong hydrogen bonding between molecules. libretexts.orgorgchemboulder.comspectroscopyonline.com This broad absorption often overlaps with the sharper C-H stretching bands. docbrown.info A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1710 cm⁻¹. amazonaws.com Furthermore, characteristic bands for the aromatic C=C stretching, as well as C-O stretching from both the carboxylic acid and the ether linkage, would be prominent features of the predicted spectrum. spectroscopyonline.comresearchgate.net

Derivatization Strategies for Analytical and Synthetic Applications of 3 4 Ethoxyphenyl Butanoic Acid

Derivatization for Structural Modification and Functionalization

Beyond improving analytical detectability, derivatization of the carboxylic acid group of 3-(4-ethoxyphenyl)butanoic acid is a fundamental strategy in medicinal chemistry and materials science for structural modification. These modifications aim to alter the molecule's biological activity, physicochemical properties, or to enable its conjugation to other molecules.

Common derivatization reactions for functionalization include:

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide bond. This is one of the most common transformations, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). aocs.org This changes the molecule from an acid to a neutral amide, altering its charge, solubility, and hydrogen bonding capabilities.

Acyl Hydrazide Formation: Reacting the acid with hydrazine (B178648) derivatives produces acyl hydrazides, which can serve as versatile intermediates for further functionalization. thermofisher.com

Schiff Base Formation: While the parent molecule cannot form a Schiff base, related structures containing an amino group can. For instance, a similar butanoic acid scaffold can be modified to include an amine, which is then condensed with an aldehyde or ketone (like ortho-vanillin) to form a Schiff base. mdpi.comresearchgate.net These structures are important ligands in coordination chemistry.

These structural modifications are essential for exploring structure-activity relationships (SAR) in drug discovery or for creating building blocks for larger, more complex molecules.

Kinetic Studies of Derivatization Reactions

Understanding the kinetics of derivatization reactions is crucial for developing robust and reproducible analytical methods and for optimizing synthetic protocols. Kinetic studies investigate the rate at which the derivatization reaction proceeds and the factors that influence it, such as temperature, pH, catalyst concentration, and solvent. orientjchem.org

For the derivatization of a carboxylic acid like this compound, a kinetic study would typically involve monitoring the concentration of the reactant or the product over time under various conditions. ijiset.com For example, in an esterification reaction, aliquots could be taken at different time points and analyzed by chromatography to determine the percentage of the acid that has been converted to the ester. dtic.mil

The data obtained from such studies allow for the determination of the reaction order, rate constants, and activation energy. orientjchem.org This information is invaluable for:

Optimizing Reaction Time: Ensuring the reaction goes to completion without unnecessary waiting or side-product formation.

Selecting Optimal Conditions: Identifying the ideal temperature and reagent concentrations for maximum yield and efficiency.

Understanding the Mechanism: Gaining insight into the step-by-step process of the reaction. orientjchem.org

Table 3: Conceptual Data for a Kinetic Study of Esterification

| Temperature (°C) | Reagent Concentration (M) | Reaction Time (min) | Percent Yield (%) |

| 40 | 0.1 | 60 | 65 |

| 60 | 0.1 | 60 | 85 |

| 80 | 0.1 | 30 | 92 |

| 80 | 0.1 | 60 | >99 |

| 80 | 0.2 | 30 | >99 |

This table is illustrative and demonstrates how changing reaction parameters can affect the outcome of a derivatization reaction.

Application in Metabolomics and Bioanalytical Method Development

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. The analysis of carboxylic acids is a central part of metabolomics, but it is often challenged by the low concentration of these analytes and the complexity of biological matrices like plasma or urine. researchgate.netresearchgate.net

Derivatization strategies are indispensable for developing sensitive and reliable bioanalytical methods for compounds like this compound. researchgate.net By tagging the molecule, its signal can be amplified far above the background noise of the sample. For instance, LC-MS/MS methods often rely on derivatization to improve ionization efficiency and create characteristic fragment ions for highly specific detection. acs.orgresearchgate.net

The development of a bioanalytical method using derivatization involves several key steps:

Selection of Reagent: Choosing a derivatizing agent that reacts specifically and completely with the carboxylic acid group under conditions compatible with the biological sample. researchgate.net

Method Optimization: Fine-tuning reaction parameters such as pH, temperature, and time to ensure quantitative conversion. acs.org

Validation: Rigorously testing the final method for accuracy, precision, linearity, and sensitivity according to regulatory guidelines.

Modern techniques like diazo-carboxyl click chemistry are particularly promising for metabolomics as they offer rapid and highly sensitive quantification schemes, paving the way toward single-cell metabolomic analysis. researchgate.net

Enzymatic and Biocatalytic Transformations Involving 3 4 Ethoxyphenyl Butanoic Acid

Biocatalytic Synthesis of Chiral 3-(4-Ethoxyphenyl)butanoic acid Analogues

No literature was found describing the use of biocatalysts for the synthesis of chiral analogues of this compound.

Mechanistic Investigations of Enzyme-Substrate Interactions

Without primary studies on the interaction of this compound with any enzyme, no information on mechanistic investigations, such as binding modes or enzyme kinetics, could be located.

Due to the absence of specific research findings, the creation of an authoritative and scientifically accurate article strictly adhering to the provided outline is not feasible at this time.

Table of Chemical Compounds

Potential Roles of 3 4 Ethoxyphenyl Butanoic Acid in Organic Synthesis and Materials Science Academic Perspective

Building Block in Complex Molecule Synthesis

The structure of 3-(4-ethoxyphenyl)butanoic acid makes it an excellent starting material or intermediate in the synthesis of more complex molecules. The carboxylic acid functional group is a key reactive site, allowing for a variety of chemical transformations.

For instance, substituted butanoic acid derivatives are utilized in the creation of intricate heterocyclic compounds. In one example, a similar butanoic acid derivative, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, serves as a key intermediate in the synthesis of pyridazine (B1198779) derivatives. mdpi.com This intermediate undergoes further reactions to form complex fused heterocyclic systems, such as pyridazino[6,1-b]quinazolin-10-one. mdpi.com This highlights how the butanoic acid framework can be a foundational element for building elaborate molecular architectures.

Furthermore, the synthesis of enantiomerically pure substituted butanoic acids, such as (S)-3-(4-bromophenyl)butanoic acid, has been demonstrated on a large scale. orgsyn.orgresearchgate.net These chiral building blocks are highly valuable in the pharmaceutical industry for the development of stereospecific drugs. orgsyn.org The methodologies developed for these related compounds can often be adapted for the synthesis and application of this compound and its derivatives.

The presence of the ethoxyphenyl group also opens avenues for further functionalization. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be used to construct even more complex target molecules.

Precursor for Functional Materials and Polymers

The molecular structure of this compound is well-suited for its use as a monomer or a modifying agent in the synthesis of functional materials and polymers. The combination of a rigid aromatic core (the ethoxyphenyl group) and a flexible aliphatic chain (the butanoic acid moiety) is a common design motif for liquid crystals and other advanced materials.

While direct large-scale polymerization of this compound itself is not widely documented, its derivatives are of significant interest. For example, related phenoxy-butyric acid derivatives, such as 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, are used as "handles" or "linkers" in solid-phase peptide synthesis. mdpi.com These linkers are crucial for anchoring the growing peptide chain to a solid support. mdpi.com This demonstrates the utility of the butyric acid portion of the molecule in creating functional materials for biotechnological applications.

The user's query mentioned cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB). It is important to clarify that CAB is a derivative of cellulose, modified with acetic and butyric anhydrides. wikipedia.orgchemicalbook.com While this compound is a type of butanoic acid, it is not a direct precursor in the industrial production of CAB. However, the fundamental chemistry of esterification that is central to CAB production is highly relevant to the potential applications of this compound. gcsescience.comyoutube.comquora.com The carboxylic acid group of this compound could be used to esterify polymers with hydroxyl groups, thereby modifying their properties. This could include imparting increased hydrophobicity, altering thermal characteristics, or introducing a photoactive group (the ethoxy-phenyl moiety).

Advanced Organic Transformations Involving the Butanoic Acid Moiety

The butanoic acid moiety of this compound is a versatile functional group that can participate in a wide array of advanced organic transformations. These reactions are fundamental to its role as a building block in synthesis.

Key Transformations of the Carboxylic Acid Group:

Esterification: The reaction of the carboxylic acid with various alcohols, typically under acidic catalysis, yields esters. gcsescience.comyoutube.comquora.com This is one of the most common and important reactions, as it can be used to protect the acid group, modify solubility, or link the molecule to a larger structure, such as a polymer backbone.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, often using a coupling agent to facilitate the reaction. This is fundamental to peptide synthesis and for creating polyamide materials. mdpi.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(4-ethoxyphenyl)butan-1-ol. This transformation opens up a different set of synthetic possibilities, allowing the introduction of the ethoxyphenylbutyl group into molecules via ether linkages or other alcohol-derived functionalities.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide (e.g., an acyl chloride) using reagents like thionyl chloride or oxalyl chloride. These acyl halides are highly reactive intermediates that can readily undergo reactions with a wide range of nucleophiles.

Reactions at the α-Carbon: The carbon atom adjacent to the carboxylic acid group (the α-carbon) can be functionalized. While direct enolate formation on a carboxylic acid is challenging, the acid can be converted to an ester or other derivative to facilitate reactions such as alkylation or halogenation at the α-position. ualberta.ca

A summary of some of these key transformations is presented in the table below.

| Reaction Type | Reagents | Product Type | Significance |

| Esterification | Alcohol, Acid Catalyst | Ester | Protection, Solublity Modification, Polymer Functionalization gcsescience.comquora.com |

| Amide Formation | Amine, Coupling Agent | Amide | Peptide Synthesis, Polyamide Materials mdpi.com |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol | Access to Alcohol-Derived Functional Groups |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Halide | Highly Reactive Intermediate for Further Synthesis |

Exploration of Structure-Function Relationships in Novel Materials

The exploration of structure-function relationships is a cornerstone of materials science. By systematically modifying the structure of this compound and studying the properties of the resulting materials, researchers can gain insights into how molecular architecture dictates macroscopic behavior.

The key structural components of this compound that can be modified include:

The Alkyl Chain: The length and branching of the butanoic acid chain can be altered. Lengthening the chain could increase flexibility in a polymer, while introducing branches could disrupt packing and lower the melting point.

The Aromatic Ring Substitution: The position and nature of the substituent on the phenyl ring are critical. For example, comparing the properties of materials derived from 2-, 3-, or 4-ethoxyphenylbutanoic acid would reveal the influence of isomerism. Changing the ethoxy group to a methoxy (B1213986) biosynth.comsigmaaldrich.comnih.govuni.lu or a longer alkoxy chain would affect the polarity and steric bulk, influencing properties like liquid crystal phase behavior or solubility.

The Functional Group: The carboxylic acid can be converted into a variety of other functional groups (esters, amides, etc.), as discussed previously. Each new functional group will impart different chemical and physical properties to the resulting material, such as the ability to form hydrogen bonds.

For example, studies on various butanoic acid derivatives have shown that small changes in the molecular structure can lead to significant differences in biological activity or material properties. biointerfaceresearch.comnih.gov By creating a library of compounds based on the this compound scaffold and systematically testing their properties (e.g., thermal stability, optical properties, conductivity), a detailed understanding of the structure-function relationship can be developed. This knowledge is crucial for the rational design of new materials with tailored functionalities.

Future Directions and Emerging Research Avenues for Ethoxyphenyl Butanoic Acid Systems

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Key AI/ML Applications in Compound Discovery:

De Novo Design: Generative models create new molecular libraries. elsevier.com

Property Prediction: Deep learning algorithms forecast ADME (absorption, distribution, metabolism, and excretion) and toxicity. elsevier.com

Synthesis Planning: AI can predict synthetic pathways and optimize reaction yields. researchgate.net

Target Identification: AI algorithms analyze biological data to pinpoint new therapeutic targets. patsnap.com

Table 1: Examples of AI and Machine Learning Models in Small Molecule Discovery

| Model Type | Application | Potential for Ethoxyphenyl Butanoic Acid Systems |

|---|---|---|

| Generative Adversarial Networks (GANs) | Designing novel chemical entities with specific desired properties. patsnap.com | Generation of new 3-(4-ethoxyphenyl)butanoic acid derivatives with optimized activity or solubility. |

| Deep Neural Networks (DNNs) | Predicting molecular properties like bioactivity, toxicity, and solubility. patsnap.com | Screening virtual libraries of ethoxyphenyl butanoic acid analogues to identify candidates with favorable profiles. |

Development of Novel Analytical Platforms for Butanoic Acid Analysis

The accurate and sensitive detection of butanoic acid derivatives is crucial for both research and potential applications. While traditional methods like gas chromatography (GC) and liquid chromatography (LC) are still relevant, new platforms are emerging to offer higher throughput, greater sensitivity, and more detailed structural information. nih.gov

Mass spectrometry (MS) coupled with advanced separation techniques is becoming the standard for unambiguous identification of metabolites. nih.gov Furthermore, the development of novel derivatization reagents can enhance the detection of carboxylic acids, which often lack the necessary chromophores for UV absorbance detection. nih.gov The future will likely see the rise of microfluidic devices ("lab-on-a-chip") for rapid, low-volume analysis, which is particularly useful in high-throughput screening environments.

Table 2: Comparison of Analytical Techniques for Carboxylic Acid Analysis

| Technique | Advantages | Disadvantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Widely applicable, good for non-volatile compounds. nih.gov | May require derivatization for sensitive detection of some carboxylic acids. nih.govnih.gov |

| Gas Chromatography (GC) | High resolution for volatile compounds. | Requires derivatization for non-volatile acids, potential for thermal degradation. |

| Capillary Electrophoresis (CE) | High efficiency, small sample volume. | Lower concentration sensitivity compared to LC-MS. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and selectivity, provides structural information. nih.gov | Higher equipment cost and complexity. |

Exploration of New Synthetic Methodologies

Advances in synthetic organic chemistry are continuously providing more efficient, sustainable, and versatile ways to construct molecules like this compound. Future research will likely focus on methods that offer improved atom economy, use less hazardous reagents, and allow for the late-stage functionalization of complex molecules.

Photocatalysis, for example, has emerged as a powerful tool for forging new carbon-carbon bonds under mild conditions. nih.gov A recent organophotocatalytic method allows for the multicomponent synthesis of α-arylated carboxylic acids from simple starting materials at room temperature. nih.gov Such innovative strategies could be adapted to synthesize a wide array of ethoxyphenyl butanoic acid derivatives with diverse substitution patterns. Additionally, processes for preparing α-aryl-alkanoic acids from α-halogen-alkyl-arylketones are being refined for industrial-scale production. google.com

Advanced Computational Modeling for Predictive Research

Beyond the AI/ML models mentioned earlier, fundamental computational chemistry methods are becoming increasingly powerful for predicting molecular properties with high accuracy. jstar-research.com Techniques like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including:

3D molecular geometries and conformational preferences. jstar-research.com

Electronic properties, such as charge distribution and molecular orbitals. jstar-research.com

Spectroscopic properties (IR, NMR, UV-vis) to aid in experimental characterization. jstar-research.com

Reaction energies and activation barriers to understand synthetic pathways. jstar-research.com

These computational tools allow researchers to gain deep mechanistic insights and rationalize experimental observations, thereby guiding the development of improved synthetic routes and molecules with tailored functionalities. jstar-research.comacs.org For instance, computational models can predict the chemical potentials of different conformers of a molecule, which is crucial for understanding its behavior in condensed phases. nih.gov

Interdisciplinary Research with Related Fields

The structural motif of an arylalkanoic acid is present in a vast number of biologically active compounds, including many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govpharmacy180.com This opens up extensive opportunities for interdisciplinary research.

Agrochemicals: Arylalkanoic acids and their derivatives have been explored for their potential as herbicides and plant growth regulators. Future research could investigate the activity of ethoxyphenyl butanoic acid systems in this domain, focusing on developing new, selective, and environmentally benign agrochemicals.

Environmental Chemistry: The biodegradability and environmental fate of ethoxyphenyl butanoic acid and related compounds could be a focus of study. Understanding how these molecules interact with and are transformed in various ecosystems is crucial for ensuring their environmental compatibility.

Materials Science: The unique combination of a carboxylic acid and an aromatic ether in this compound could be leveraged in the design of new polymers or functional materials. cymitquimica.com The carboxylic acid group provides a handle for polymerization or surface attachment, while the ethoxyphenyl group can influence properties like solubility and stability. cymitquimica.com

By collaborating with experts in these and other fields, the full potential of ethoxyphenyl butanoic acid systems can be explored, leading to innovative applications beyond their initial scope of interest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Ethoxyphenyl)butanoic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via alkylation reactions using ethyl halides and phenyl precursors or through malonic ester synthesis , where diethyl malonate reacts with 4-ethoxyphenyl derivatives. Optimization involves adjusting reaction conditions (e.g., temperature, catalyst) to improve yield. For example, halogenated analogs like 3-(4-Chlorophenyl)butanoic acid are synthesized using Friedel-Crafts alkylation with AlCl₃ catalysis . Ethoxy-substituted analogs may require milder bases (e.g., K₂CO₃) to preserve the ether group during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values with literature data (e.g., fluoro analogs like 3-(4-Fluorophenyl)butanoic acid melt at 165–170°C ).

- Spectroscopy : Use ¹H/¹³C NMR to confirm the ethoxyphenyl moiety (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and FT-IR for carboxylic acid (C=O stretch ~1700 cm⁻¹).

- HPLC/Purity Testing : Quantify impurities using reverse-phase chromatography with UV detection .

Advanced Research Questions

Q. What are the common challenges in interpreting biological activity data for this compound and its analogs?

- Methodological Answer : Structural variations (e.g., ethoxy vs. halogen substituents) significantly alter bioactivity. For example:

- Comparative Data : Brominated analogs like 4-(4-Bromophenyl)butanoic acid show anti-inflammatory activity, while fluoro derivatives may target enzymes differently due to electronegativity .

- Contradictions : Discrepancies arise from assay conditions (e.g., cell line specificity) or solubility differences. Researchers should replicate studies under standardized conditions and use molecular docking to predict binding affinities .

Q. How does the ethoxy substituent influence the compound’s reactivity compared to halogenated analogs?

- Methodological Answer : The ethoxy group (–OCH₂CH₃) is electron-donating, altering electronic and steric profiles:

- Reactivity : Unlike electron-withdrawing halogens (e.g., –Cl, –F), ethoxy groups enhance nucleophilic aromatic substitution but reduce oxidative stability.

- Solubility : Ethoxy analogs are more lipophilic than carboxylated derivatives, impacting membrane permeability. Compare with 3-(4-Methoxyphenyl)butanoic acid, where methoxy increases solubility in polar solvents .

- Experimental Validation : Use Hammett plots to quantify substituent effects on reaction rates .

Q. What experimental strategies resolve contradictory data in solubility and stability studies of aryl-substituted butanoic acids?

- Methodological Answer :

- Controlled Stability Assays : Test under varying pH (e.g., pKa ~4.5 for carboxylates ) and humidity. For example, brominated analogs degrade under UV light, requiring dark storage .

- Solubility Optimization : Use co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., sodium or hydrochloride salts) to enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.